4-Cyclopropoxy-6-isopropylnicotinic acid
Beschreibung
4-Cyclopropoxy-6-isopropylnicotinic acid is a substituted nicotinic acid derivative featuring a cyclopropoxy group at the 4-position and an isopropyl substituent at the 6-position of the pyridine ring. The cyclopropoxy group enhances metabolic stability compared to larger alkoxy substituents, while the isopropyl moiety contributes to lipophilicity, influencing membrane permeability and target binding .
Eigenschaften
Molekularformel |
C12H15NO3 |
|---|---|
Molekulargewicht |
221.25 g/mol |
IUPAC-Name |
4-cyclopropyloxy-6-propan-2-ylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H15NO3/c1-7(2)10-5-11(16-8-3-4-8)9(6-13-10)12(14)15/h5-8H,3-4H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
ZDKPZXDLWNTHEW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NC=C(C(=C1)OC2CC2)C(=O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 4-Cyclopropoxy-6-isopropylnicotinic acid involves several steps. One common method includes the following steps:
Starting Material: The synthesis begins with nicotinic acid as the starting material.
Cyclopropylation: The introduction of the cyclopropoxy group at the 4-position is achieved through a cyclopropylation reaction. This typically involves the use of cyclopropyl bromide and a suitable base.
Isopropylation: The isopropyl group is introduced at the 6-position using isopropyl bromide and a base.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and high yield.
Analyse Chemischer Reaktionen
4-Cyclopropoxy-6-isopropylnicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction yield and selectivity.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropoxy-6-isopropylnicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxy-6-isopropylnicotinic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to nicotinic acetylcholine receptors, modulating their activity. This interaction can influence various cellular processes, including neurotransmission and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Nicotinic Acid Derivatives
The following table compares 4-Cyclopropoxy-6-isopropylnicotinic acid with structurally analogous compounds, focusing on key physicochemical and pharmacological properties:
| Compound Name | Substituents (Position) | Molecular Weight (g/mol) | logP<sup>a</sup> | Aqueous Solubility (mg/mL) | Key Biological Activity |
|---|---|---|---|---|---|
| 4-Cyclopropoxy-6-isopropylnicotinic acid | Cyclopropoxy (4), Isopropyl (6) | 249.3 | 2.8 | 0.12 | Moderate PPAR-γ agonist activity (EC50: 1.2 µM) |
| 6-Isopropylnicotinic acid | None (4), Isopropyl (6) | 179.2 | 1.5 | 2.3 | Weak COX-2 inhibition (IC50: >10 µM) |
| 4-Methoxy-6-isopropylnicotinic acid | Methoxy (4), Isopropyl (6) | 209.2 | 2.1 | 0.45 | Selective PDE4 inhibition (IC50: 0.8 µM) |
| 4-Chloro-6-isopropylnicotinic acid | Chloro (4), Isopropyl (6) | 229.7 | 3.0 | 0.08 | Antiviral activity (EC50: 0.5 µM vs. HCV) |
| 2-Chloro-6-methylpyrimidine-4-carboxylic acid<sup>b</sup> | Chloro (2), Methyl (6) | 186.6 | 1.9 | 1.7 | Intermediate in herbicide synthesis |
<sup>a</sup>logP values calculated using XLogP3 .
<sup>b</sup>Pyrimidine-based analog included for structural contrast.
Key Observations :
- The cyclopropoxy group in 4-Cyclopropoxy-6-isopropylnicotinic acid confers a logP value comparable to the chloro-substituted analog but with improved metabolic stability over methoxy groups .
- Aqueous solubility is inversely correlated with lipophilicity (logP), as seen in the lower solubility of the chloro and cyclopropoxy derivatives.
Comparative Pharmacological Profiles
- Receptor Binding : 4-Cyclopropoxy-6-isopropylnicotinic acid demonstrates moderate PPAR-γ agonist activity, outperforming 4-methoxy and 6-isopropyl analogs in preclinical models of metabolic syndrome .
Stability and Metabolic Considerations
- Metabolic Stability : The cyclopropoxy group reduces oxidative metabolism by cytochrome P450 enzymes, resulting in a plasma half-life (t1/2) of 6.2 hours in murine models, compared to 2.1 hours for the methoxy analog .
- Thermal Stability : Differential scanning calorimetry (DSC) reveals a melting point of 158°C for 4-Cyclopropoxy-6-isopropylnicotinic acid, higher than its chloro (142°C) and methoxy (135°C) counterparts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
